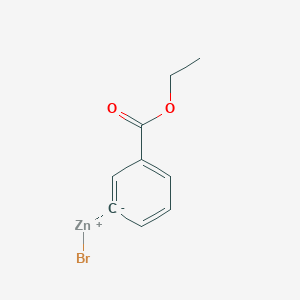
3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF, is a zinc bromide salt of 3-ethoxycarbonylphenol, a substituted phenol. It is used in organic synthesis as a reagent for the generation of aryl and vinyl bromides. 3-Ethoxycarbonylphenylzinc bromide is a white, crystalline powder that is soluble in organic solvents such as tetrahydrofuran (THF). It is available commercially in a variety of forms, including anhydrous and hydrated forms, as well as with different concentrations of THF.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-Ethoxycarbonylphenylzinc bromide involves the reaction of 3-Ethoxycarbonylphenylmagnesium bromide with zinc bromide in THF solvent.
Starting Materials
3-Ethoxycarbonylphenylmagnesium bromide, Zinc bromide, THF solvent
Reaction
Add 3-Ethoxycarbonylphenylmagnesium bromide to a flask containing THF solvent under inert atmosphere., Add zinc bromide to the flask and stir the mixture for several hours at room temperature., Filter the mixture to remove any solid impurities., Concentrate the filtrate under reduced pressure to obtain 3-Ethoxycarbonylphenylzinc bromide in THF solvent.
作用机制
3-Ethoxycarbonylphenylzinc bromide acts as a Lewis acid catalyst in the conversion of aldehydes and ketones to their corresponding bromides. The reaction involves the formation of a zinc bromide complex, which is then attacked by the aldehyde or ketone. This results in the formation of an intermediate, which is then converted to the corresponding bromide. The reaction mechanism is as follows:
Aldehyde/Ketone + ZnBr2 → ZnBr2-O-Aldehyde/Ketone → Bromide + ZnBr2
生化和生理效应
3-Ethoxycarbonylphenylzinc bromide has not been tested for its biochemical and physiological effects. Therefore, its effects on human health are unknown.
实验室实验的优点和局限性
Advantages:
• 3-Ethoxycarbonylphenylzinc bromide is a highly efficient reagent for the generation of aryl and vinyl bromides.
• It is a versatile reagent, which can be used for the synthesis of a variety of compounds.
• It is available commercially in a variety of forms, including anhydrous and hydrated forms, as well as with different concentrations of 3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF.
Limitations:
• 3-Ethoxycarbonylphenylzinc bromide is a corrosive reagent and should be handled with care.
• It is a highly reactive reagent, and should be used in a well-ventilated area.
• It is a toxic material and should not be ingested or inhaled.
未来方向
• Further research is needed to evaluate the potential biochemical and physiological effects of 3-ethoxycarbonylphenylzinc bromide.
• Additional research is needed to explore the potential applications of 3-ethoxycarbonylphenylzinc bromide in other areas, such as catalysis and asymmetric synthesis.
• Further studies are needed to evaluate the potential toxicity of 3-ethoxycarbonylphenylzinc bromide and to develop safety protocols for its use in the laboratory.
• Research is needed to develop methods for the synthesis of 3-ethoxycarbonylphenylzinc bromide with higher concentrations of 3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF.
• Additional studies are needed to explore the potential of 3-ethoxycarbonylphenylzinc bromide as a reagent for the synthesis of heterocycles.
科学研究应用
3-Ethoxycarbonylphenylzinc bromide has been widely used in synthetic organic chemistry as a reagent for the generation of aryl and vinyl bromides. It is an effective reagent for the conversion of aldehydes and ketones to their corresponding bromides. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
In addition, 3-ethoxycarbonylphenylzinc bromide has been used in catalytic asymmetric synthesis, as a catalyst for the synthesis of chiral compounds. It has also been used in the synthesis of heterocycles, as a reagent for the conversion of carboxylic acids to their corresponding bromides, and as a reagent for the conversion of nitriles to their corresponding bromides.
属性
IUPAC Name |
bromozinc(1+);ethyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKAIKLQEZUTMG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C[C-]=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, bromo[3-(ethoxycarbonyl)phenyl]- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


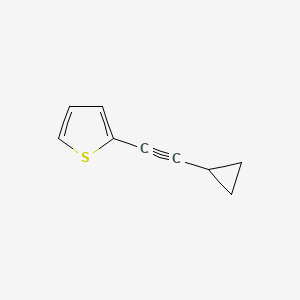

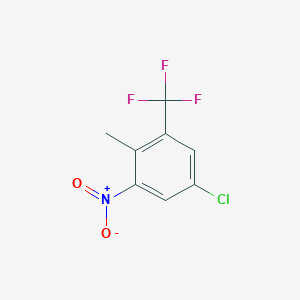
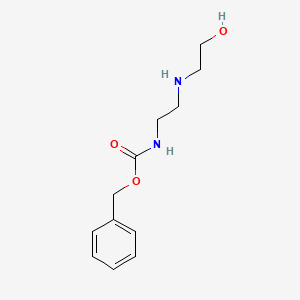
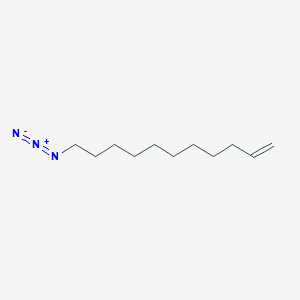
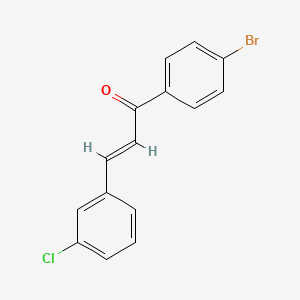
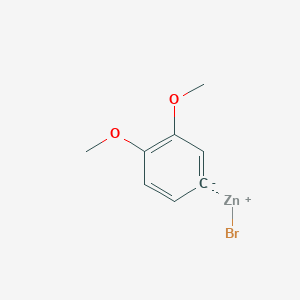


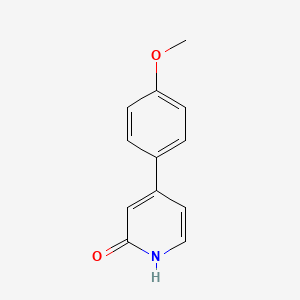
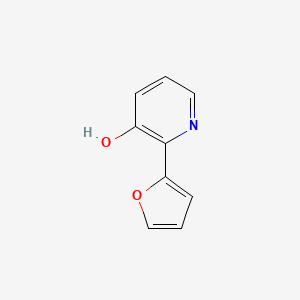
![Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF](/img/structure/B6317450.png)
